
3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromothiophene group, which is a sulfur-containing heterocycle that is attached to a bromine atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . In the first step, commercially available 4-bromoaniline was condensed with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a bromothiophene group. The exact structure would depend on the specific positions of these groups .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could be quite diverse, depending on the reaction conditions and the other reactants present. One possible reaction could be the Suzuki cross-coupling mentioned earlier .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the bromothiophene group could potentially make this compound relatively heavy and polar .
Scientific Research Applications
Synthesis and Nonlinear Optical Properties
- The synthesis of pyrazole-thiophene-based amide derivatives, including 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, has been achieved through different methodologies. These compounds exhibit significant nonlinear optical (NLO) properties and are predicted to have varying degrees of chemical reactivity based on their molecular structures (Kanwal et al., 2022).
Antimicrobial and Anticancer Activity
- E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a Schiff base synthesized from 5-bromothiophene-2-carboxaldehyde, has shown efficacy in cytotoxic activity against cancer cell lines and antimicrobial properties (S. M et al., 2022).
Herbicidal Applications
- A new compound, 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole, was synthesized for use as a herbicide. It demonstrated potent herbicidal activity against annual weeds in paddy fields, with good rice selectivity and low toxicity (Hwang et al., 2006).
Spectral and Electronic Characterization
- Various studies have focused on the spectral characterization of compounds related to 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole. These include analysis of their infrared, NMR, and mass spectral data, providing insights into their structural and electronic properties (Various Authors, 2006-2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPQHJVFILPYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)
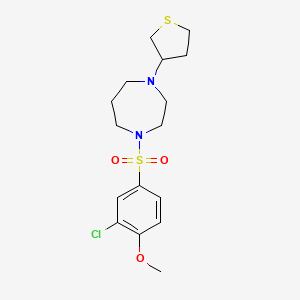
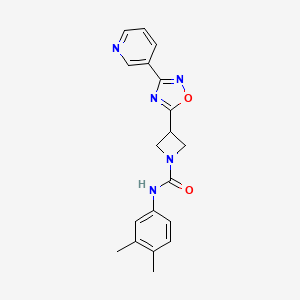
![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)
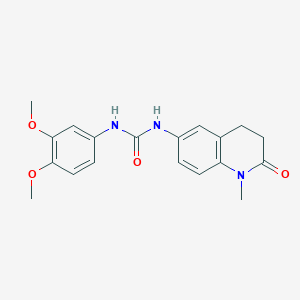
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)
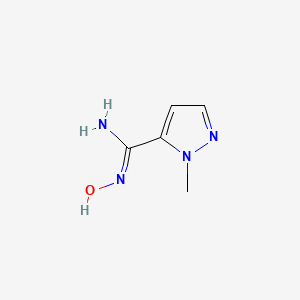
![2-(2-Azidoethyl)bicyclo[4.1.0]heptane](/img/structure/B2567837.png)
amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2567838.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)
![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B2567842.png)
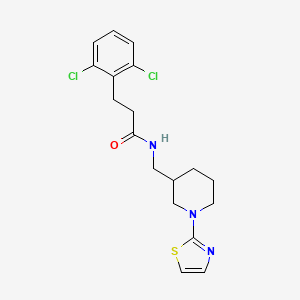
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)